REACTION_CXSMILES
|
FC(F)(F)C(O)=O.C(OC(=O)[NH:14][C:15]1[CH:16]=[N:17][C:18]([Cl:23])=[C:19]([Br:22])[C:20]=1[I:21])(C)(C)C>C(Cl)Cl>[Br:22][C:19]1[C:20]([I:21])=[C:15]([NH2:14])[CH:16]=[N:17][C:18]=1[Cl:23]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
19 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC=1C=NC(=C(C1I)Br)Cl)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
then concentrated in vacuo
|
Type
|
WASH
|
Details
|
eluting with acetonitrile (100 mL)
|
Type
|
CONCENTRATION
|
Details
|
The basic fraction was concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C(C=NC1Cl)N)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.5 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |